molecular formula C9H9NOSe B14477174 Selenocyanic acid, (4-methoxyphenyl)methyl ester CAS No. 72552-08-0

Selenocyanic acid, (4-methoxyphenyl)methyl ester

Cat. No.: B14477174
CAS No.: 72552-08-0
M. Wt: 226.14 g/mol
InChI Key: OTSNVIQOYWBRBC-UHFFFAOYSA-N
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Description

Selenocyanic acid, (4-methoxyphenyl)methyl ester is a chemical compound that belongs to the class of organic selenocyanates It is characterized by the presence of a selenocyanate group (-SeCN) attached to a (4-methoxyphenyl)methyl ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of selenocyanic acid, (4-methoxyphenyl)methyl ester typically involves the reaction of (4-methoxyphenyl)methyl alcohol with selenocyanic acid. The reaction is usually carried out in the presence of a catalyst, such as a base, to facilitate the esterification process. The reaction conditions often include moderate temperatures and an inert atmosphere to prevent oxidation of the selenocyanate group.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes using similar reaction conditions as in laboratory synthesis. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Selenocyanic acid, (4-methoxyphenyl)methyl ester undergoes various chemical reactions, including:

    Oxidation: The selenocyanate group can be oxidized to form seleninic acid derivatives.

    Reduction: Reduction of the selenocyanate group can yield selenol compounds.

    Substitution: The selenocyanate group can be substituted by other nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under mild conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Seleninic acid derivatives.

    Reduction: Selenol compounds.

    Substitution: Various substituted selenocyanates depending on the nucleophile used.

Scientific Research Applications

Selenocyanic acid, (4-methoxyphenyl)methyl ester has several applications in scientific research:

    Biology: Investigated for its potential biological activities, including antioxidant and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical properties.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of selenocyanic acid, (4-methoxyphenyl)methyl ester involves the interaction of the selenocyanate group with various molecular targets. The selenocyanate group can undergo redox reactions, leading to the generation of reactive selenium species that can interact with cellular components. These interactions can modulate various biochemical pathways, contributing to the compound’s biological activities.

Comparison with Similar Compounds

Similar Compounds

    Selenocyanic acid, (4-hydroxyphenyl)methyl ester: Similar structure but with a hydroxyl group instead of a methoxy group.

    Selenocyanic acid, (4-methylphenyl)methyl ester: Similar structure but with a methyl group instead of a methoxy group.

Uniqueness

Selenocyanic acid, (4-methoxyphenyl)methyl ester is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility and stability, making it a valuable reagent in various applications.

Properties

CAS No.

72552-08-0

Molecular Formula

C9H9NOSe

Molecular Weight

226.14 g/mol

IUPAC Name

(4-methoxyphenyl)methyl selenocyanate

InChI

InChI=1S/C9H9NOSe/c1-11-9-4-2-8(3-5-9)6-12-7-10/h2-5H,6H2,1H3

InChI Key

OTSNVIQOYWBRBC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C[Se]C#N

Origin of Product

United States

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